molecular formula C20H19NO4S B3020814 4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-59-7

4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B3020814
M. Wt: 369.44
InChI Key: PABPYTBUAFKIGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of significant interest due to their potential therapeutic applications. In the context of the compound "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide," we can draw parallels from the synthesis of related sulfonamide compounds. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine involved the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to yield a series of new derivatives . Similarly, the electrochemical synthesis of sulfonamide derivatives has been achieved through anodic oxidation in the presence of arylsulfinic acids, indicating the versatility of methods available for sulfonamide synthesis .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques. For example, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized by FTIR, FT-Raman NMR, and single crystal X-ray diffraction, with density functional theory (DFT) calculations supporting the experimental data . Another sulfonamide, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was similarly characterized and analyzed using DFT to understand its stability and charge transfer properties . These studies provide a framework for analyzing the molecular structure of "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide."

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, as evidenced by the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives through coupling reactions and subsequent reactions with electrophiles . Additionally, the reductive ring-opening of cyclic sulfonamides has been used to synthesize amino products, showcasing the chemical reactivity of the sulfonamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are closely related to their structure and substituents. For instance, the thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic properties, such as HOMO and LUMO energies, have been calculated to understand the charge transfer within the molecules . These analyses are crucial for predicting the behavior of "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide" in various conditions.

Safety And Hazards

Like all chemicals, this compound should be handled with care. Potential hazards could include reactivity with other substances, toxicity, and environmental impact. Specific safety data would be provided in a material safety data sheet .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be explored for use in various fields, such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABPYTBUAFKIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide

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